molecular formula C12H19NO B13311761 2-(Benzylamino)-3-methylbutan-1-ol CAS No. 4426-57-7

2-(Benzylamino)-3-methylbutan-1-ol

Cat. No.: B13311761
CAS No.: 4426-57-7
M. Wt: 193.28 g/mol
InChI Key: HQUYDMGPGDLNJM-UHFFFAOYSA-N
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Description

2-(Benzylamino)-3-methylbutan-1-ol is an organic compound that belongs to the class of benzylamines It consists of a benzyl group attached to an amino group, which is further connected to a 3-methylbutan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-3-methylbutan-1-ol can be achieved through several methods. One common approach involves the reductive amination of benzaldehyde with 3-methylbutan-1-amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions, with the formation of the desired product in good yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-3-methylbutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Amines, alcohols.

    Substitution: Substituted benzylamines.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzylamino)-3-methylbutan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its 3-methylbutan-1-ol moiety differentiates it from other benzylamine derivatives, potentially leading to unique reactivity and applications .

Properties

IUPAC Name

2-(benzylamino)-3-methylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-10(2)12(9-14)13-8-11-6-4-3-5-7-11/h3-7,10,12-14H,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQUYDMGPGDLNJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CO)NCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101265666
Record name 3-Methyl-2-[(phenylmethyl)amino]-1-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101265666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4426-57-7
Record name 3-Methyl-2-[(phenylmethyl)amino]-1-butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4426-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-2-[(phenylmethyl)amino]-1-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101265666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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